molecular formula C11H9NO4S B13417342 2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one

2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B13417342
M. Wt: 251.26 g/mol
InChI Key: QQURNQUIJWYUBP-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its unique structure and properties. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of methacryloyl chloride with 1,1-dioxo-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its combination of the methacryloyl and benzothiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

2-(2-methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H9NO4S/c1-7(2)10(13)12-11(14)8-5-3-4-6-9(8)17(12,15)16/h3-6H,1H2,2H3

InChI Key

QQURNQUIJWYUBP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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